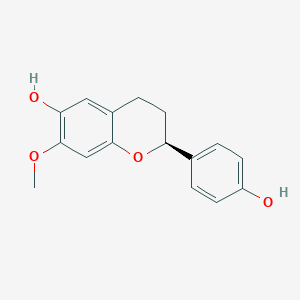
6,4'-Dihydroxy-7-methoxyflavan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,4’-Dihydroxy-7-methoxyflavan is a flavonoid compound that can be isolated from the heartwood of Dalbergia odorifera . This compound is known for its antioxidant, anti-inflammatory, and neuroprotective properties . It has been studied for its potential therapeutic applications, particularly in the treatment of bone-related diseases such as osteoporosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,4’-Dihydroxy-7-methoxyflavan typically involves the use of flavonoid precursors. One common method is the cyclization of chalcones under acidic conditions to form the flavan structure. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid at elevated temperatures .
Industrial Production Methods
Industrial production of 6,4’-Dihydroxy-7-methoxyflavan can be achieved through the extraction from natural sources such as Dalbergia odorifera. The extraction process involves the use of solvents like ethanol or methanol to isolate the compound from the plant material . The extracted compound is then purified using techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
6,4’-Dihydroxy-7-methoxyflavan undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced flavan derivatives.
Substitution: Formation of acylated or alkylated flavan derivatives.
Scientific Research Applications
6,4’-Dihydroxy-7-methoxyflavan has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of antioxidant and anti-inflammatory products.
Mechanism of Action
The mechanism of action of 6,4’-Dihydroxy-7-methoxyflavan involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor kappa-B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Neuroprotective Activity: It protects neurons from oxidative damage and inflammation by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.
Comparison with Similar Compounds
6,4’-Dihydroxy-7-methoxyflavan can be compared with other similar flavonoid compounds:
6,4’-Dihydroxy-7-methoxyflavanone: Similar in structure but differs in the presence of a ketone group at the C-4 position.
7,4’-Dihydroxyflavan: Lacks the methoxy group at the C-7 position.
4’-Hydroxy-7-methoxyflavan: Lacks the hydroxyl group at the C-6 position.
These comparisons highlight the unique structural features of 6,4’-Dihydroxy-7-methoxyflavan, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-7-methoxy-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C16H16O4/c1-19-16-9-15-11(8-13(16)18)4-7-14(20-15)10-2-5-12(17)6-3-10/h2-3,5-6,8-9,14,17-18H,4,7H2,1H3/t14-/m0/s1 |
InChI Key |
RHHDYYWXCOHKMQ-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=C(C=C2CC[C@H](OC2=C1)C3=CC=C(C=C3)O)O |
Canonical SMILES |
COC1=C(C=C2CCC(OC2=C1)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


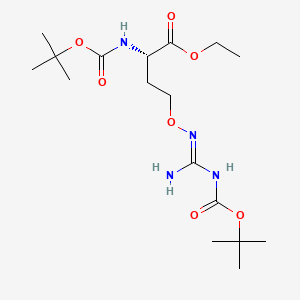
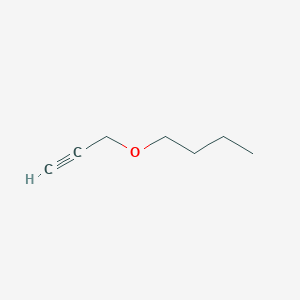
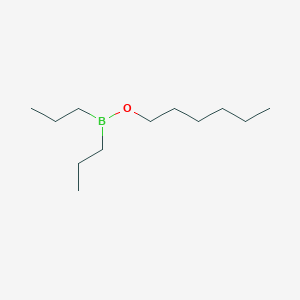
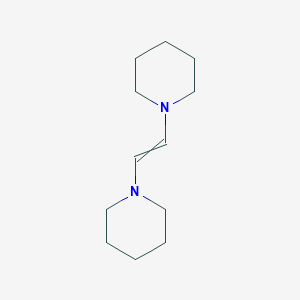
![Tetrakis[3-(trifluoromethyl)phenyl]stannane](/img/structure/B14747410.png)
![(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene](/img/structure/B14747422.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14747425.png)
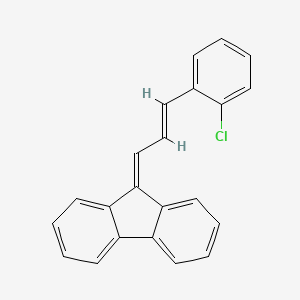
![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
![N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14747436.png)
![Spiro[2.4]heptane](/img/structure/B14747456.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide](/img/structure/B14747460.png)
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747471.png)
![1,4-Dichloropyrrolo[3,4-c]pyrrole](/img/structure/B14747478.png)
